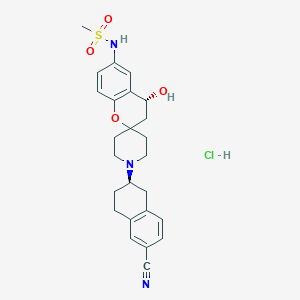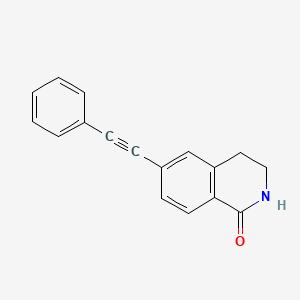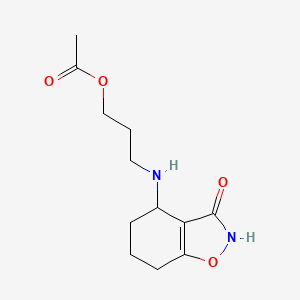
N-acetyloxyethyl-exo-THPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyloxyethyl-exo-THPO is a synthetic organic compound known for its significant biological activity. It is a derivative of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl, which is modified with an acetyloxyethyl group. This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyloxyethyl-exo-THPO typically involves the acylation of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl with acetyloxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-acetyloxyethyl-exo-THPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted products with various functional groups replacing the acetyloxyethyl group.
Scientific Research Applications
N-acetyloxyethyl-exo-THPO has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential as an anticonvulsant agent due to its ability to inhibit GABA uptake in astrocytes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemistry.
Mechanism of Action
The primary mechanism of action of N-acetyloxyethyl-exo-THPO involves the inhibition of GABA uptake in astrocytes. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The compound selectively targets the astroglial GABA uptake system, providing a tenfold selectivity compared to the neuronal GABA uptake system . This selectivity is crucial for its anticonvulsant activity.
Comparison with Similar Compounds
N-acetyloxyethyl-exo-THPO is unique in its high selectivity for the astroglial GABA uptake system. Similar compounds include:
N-methyl-exo-THPO: Another GABA uptake inhibitor with similar anticonvulsant properties.
Nipecotic acid: A competitive inhibitor of GABA uptake.
Guvacine: Another competitive inhibitor of GABA uptake.
Compared to these compounds, this compound exhibits non-competitive inhibition kinetics and a higher lipophilic character, contributing to its potency as an inhibitor of GABA uptake .
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate |
InChI |
InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16) |
InChI Key |
BQHOBAROVZNICB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCNC1CCCC2=C1C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


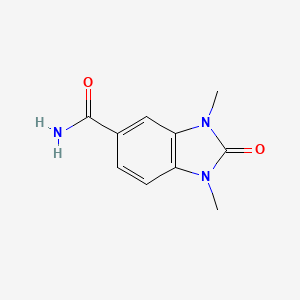
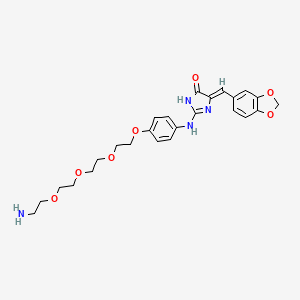

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
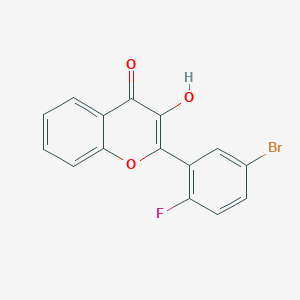
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)
